Florantyrone, also known as fluorantyrone, is a pharmaceutical compound primarily used in the treatment of biliary dyskinesia. It functions as a cholagogue and choleretic, promoting the flow of bile from the liver and stimulating gallbladder contraction. The compound is classified within the category of organic compounds known as butyrophenones, which are characterized by their phenylbutanone structure.
Florantyrone is synthesized from fluoranthene and succinic anhydride in the presence of aluminum chloride, typically conducted in a nitrobenzene solution. This synthetic route was patented in 1951 (U.S. Patent 2,560,425) and highlights its industrial relevance in pharmaceutical manufacturing. The compound's chemical formula is , with a molar mass of approximately 302.329 g/mol.
The synthesis of florantyrone involves several key steps:
Florantyrone's molecular structure can be described as follows:
The structure features a phenylbutanone moiety, which is indicative of its classification within butyrophenones.
Florantyrone undergoes various chemical reactions that can be categorized into:
While specific reaction pathways within biological systems have not been extensively detailed, its classification suggests interactions typical of butyrophenones.
The mechanism by which florantyrone exerts its effects involves:
These actions collectively contribute to improved digestion and alleviation of biliary dyskinesia symptoms.
Florantyrone exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation in pharmaceutical preparations.
Florantyrone (INN: fluorantyrone) emerged as a significant synthetic choleretic agent during mid-20th-century efforts to address limitations of natural bile acids. Its development marked a strategic shift toward pharmacologically engineered compounds for biliary disorders. The compound was first synthesized in 1951 through a Friedel-Crafts acylation reaction, where fluoranthene reacted with succinic anhydride in a nitrobenzene solution catalyzed by aluminum chloride. This method, patented by Miles Laboratory (US Patent 2,560,425), yielded β-(8-fluoranthoyl)propionic acid—later standardized as florantyrone [1] [6]. Searle & Company advanced clinical development, trademarking the drug as Zanchol in 1957 after demonstrating its efficacy in stimulating bile flow without increasing biliary solids [6] [8].
Early pharmacological studies in the 1950s–1960s established florantyrone’s core function as a choleretic-cholagogue, enhancing both bile production and expulsion from the gallbladder. A pivotal 1959 human study documented its ability to increase hepatic bile secretion by 35–78% and reduce bile viscosity, making it clinically valuable for biliary dyskinesia and postcholecystectomy syndrome [1] [2]. This era solidified its role as a research tool for investigating biliary physiology, though its clinical use declined in subsequent decades due to newer agents.
Table 1: Key Milestones in Florantyrone Development
Year | Event | Significance |
---|---|---|
1951 | Synthesis by Miles Laboratory | First chemical synthesis (US Patent 2,560,425) |
1956 | Clinical efficacy demonstrated | Confirmed choleretic effects in biliary dyskinesia |
1959 | Human bile secretion studies published | Quantified bile flow increase (35–78%) |
1961 | Metabolite identification initiated | Early investigation of biological pathways [2] |
Florantyrone is systematically named 4-fluoranthen-8-yl-4-oxobutanoic acid, reflecting its fusion of a fluoranthene polycyclic aromatic system with a γ-ketobutyric acid chain. The molecular formula is C₂₀H₁₄O₃, with a molar mass of 302.33 g/mol [1] [6]. Its structure features a planar, lipophilic fluoranthene moiety (enhancing membrane permeability) linked to a polar carboxylic acid terminus (enabling salt formation for solubility). This bifunctional design facilitates interactions with hepatic transporters while allowing solubility in alkaline solutions or polar solvents like methanol and ethanol [6] [8].
The compound’s crystalline form appears as lemon-yellow needles, with a melting point of 195–208°C (literature variations reflect polymorphic forms). It exhibits negligible water solubility but dissolves in sodium carbonate via carboxylate salt formation. The IUPAC name 4-(fluoranthen-8-yl)-4-oxobutanoic acid and CAS Registry Number (519-95-9) are universally accepted identifiers [1] [6]. Alternative designations include:
Table 2: Florantyrone: Chemical Identifiers and Properties
Property | Value |
---|---|
Systematic IUPAC Name | 4-(fluoranthen-8-yl)-4-oxobutanoic acid |
Molecular Formula | C₂₀H₁₄O₃ |
Molar Mass | 302.33 g/mol |
CAS Number | 519-95-9 |
EINECS | 208-279-2 |
Appearance | Lemon-yellow crystals |
Melting Point | 195–208°C |
Solubility | Soluble in MeOH, EtOH, Na₂CO₃(aq) |
Trademarks | Zanchol (Searle) |
Structural Visualization: The fluoranthene core comprises a naphthalene unit fused to a benzene ring, creating an extended conjugated system. The 8-position links to the -O-C(=O)-CH₂-CH₂-COOH chain, positioning the ketone carbonyl para to the carboxylic acid. This arrangement enables resonance stabilization of the anionic carboxylate under physiological conditions [6].
Florantyrone’s primary research value lies in its dual action as a choleretic (increasing bile secretion) and cholagogue (promoting gallbladder emptying). Unlike natural bile acids, which primarily boost bile acid-dependent flow, florantyrone stimulates bicarbonate-rich hydrocholeresis. This mechanism increases water and electrolyte secretion without proportionally elevating biliary solids, reducing bile viscosity and preventing sludge formation [1] [2]. Studies in isolated rat liver models demonstrated its efficacy in maintaining bile flow rates even under mild cholestatic conditions, making it a tool to probe secretory mechanisms [2] [5].
Research in the 1960s linked florantyrone to improved biliary dynamics in ductopenic states—conditions characterized by bile duct loss. In early-stage primary biliary cholangitis (PBC) with ductopenia, florantyrone’s ability to enhance flow may mitigate cholestasis-induced pressure buildup. Elevated biliary pressure activates ductular proliferation (ductopenia compensation), as shown in bile duct-ligated rats [5]. By augmenting flow, florantyrone reduces this pressure, potentially preserving duct integrity. Recent studies correlate ductopenia with impaired response to choleretics; florantyrone serves as a reference compound to investigate this phenomenon [4].
Table 3: Florantyrone’s Mechanisms in Biliary Pathophysiology
Physiological Challenge | Florantyrone’s Action | Research Significance |
---|---|---|
Biliary hyposecretion | ↑ Bile flow by 35–78% | Probes water/electrolyte transport |
Increased bile viscosity | Dilutes bile solids; ↓ viscosity | Addresses sludge formation in dyskinesia |
Ductopenia (PBC) | Reduces intraluminal pressure | Mitigates ductular proliferation triggers |
Cholestasis | Maintains flow despite impaired ducts | Models adaptive choleretic pathways |
Furthermore, florantyrone’s impact on bile acid-independent flow pathways helped elucidate the role of telocytes—specialized interstitial cells regulating biliary motility. Depletion of telocytes in gallstone disease correlates with reduced cholecystokinin receptor expression and impaired contractility. Florantyrone’s choleretic effect may modulate telocyte function, offering insights into neurobiliary signaling [7]. Though not a first-line therapy today, its well-defined actions continue to inform studies on biliary homeostasis and obstructive pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7